2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring and a pyridine ring, both of which are important scaffolds in medicinal chemistry. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 4-methyl-1H-pyrazole with 2-chloro-6-(trifluoromethyl)pyridine under basic conditions. Common bases used include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1H-pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine
- 4-(4-methyl-1H-pyrazol-1-yl)pyridine hydrochloride
Uniqueness
2-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-5-14-16(6-7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIKOUTXQNSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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